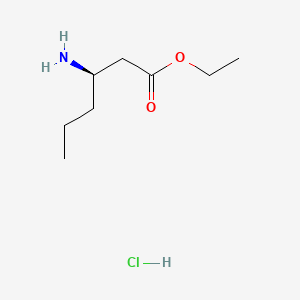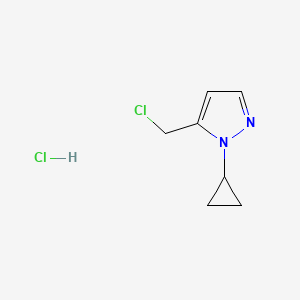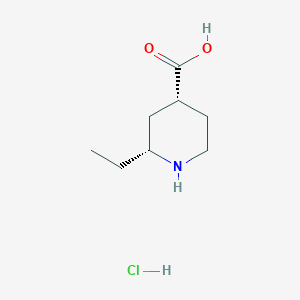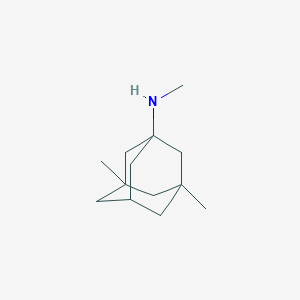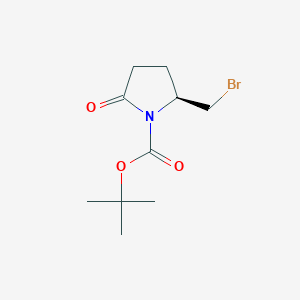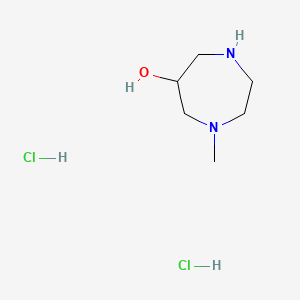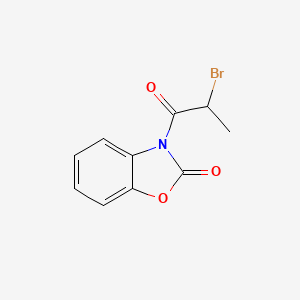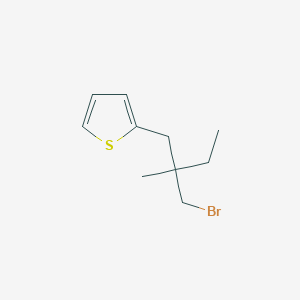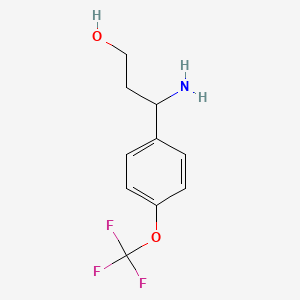
Octahydropentalene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydropentalene-1-sulfonyl chloride is a chemical compound with significant utility in organic synthesis and various industrial applications. It is characterized by its unique structure, which includes a sulfonyl chloride group attached to an octahydropentalene ring system. This compound is known for its reactivity and versatility in chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octahydropentalene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the oxidation of thiol derivatives using reagents such as hydrogen peroxide in the presence of zirconium tetrachloride or a mixture of nitrate salt and chlorotrimethylsilane . These methods offer high yields and purity under mild reaction conditions, avoiding the use of harsh reagents.
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides, including this compound, often involves the use of sulfuryl chloride or chlorosulfonic acid in the presence of catalysts like anhydrous aluminum chloride . These methods are scalable and efficient, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Octahydropentalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can add to alkenes and alkynes, forming new carbon-sulfur bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with amines yield sulfonamides, while reactions with alcohols produce sulfonate esters .
Wissenschaftliche Forschungsanwendungen
Octahydropentalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of octahydropentalene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl chloride: Similar in reactivity but differs in the aromatic ring structure.
Methanesulfonyl chloride: Another sulfonyl chloride with a simpler structure and different reactivity profile.
Tosyl chloride: Commonly used in organic synthesis for similar purposes but has a toluene ring instead of an octahydropentalene ring.
Uniqueness
Octahydropentalene-1-sulfonyl chloride is unique due to its octahydropentalene ring system, which imparts different steric and electronic properties compared to simpler sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in specialized applications .
Eigenschaften
Molekularformel |
C8H13ClO2S |
|---|---|
Molekulargewicht |
208.71 g/mol |
IUPAC-Name |
1,2,3,3a,4,5,6,6a-octahydropentalene-1-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)8-5-4-6-2-1-3-7(6)8/h6-8H,1-5H2 |
InChI-Schlüssel |
ZFVWFXMKQJYAGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(C2C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


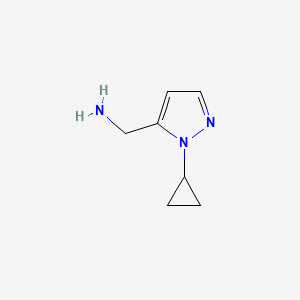
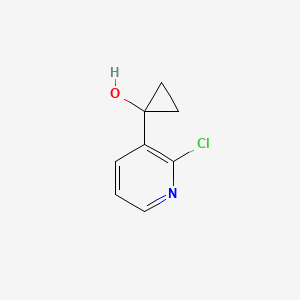
![3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13480563.png)
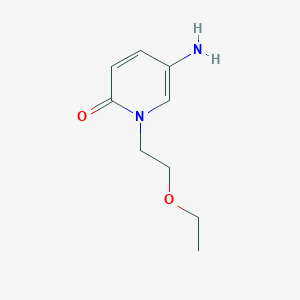
![1-[5-Bromo-2-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13480574.png)
